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Compound of Interest

Compound Name:
ETHYL 2-PHENYLTHIAZOLE-4-

CARBOXYLATE

Cat. No.: B1311197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Phenylthiazole-4-
carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This

document details its chemical identity, synthesis, and potential therapeutic applications, with a

focus on its role as a scaffold for the development of novel antifungal and anticancer agents.

Core Compound Identification
IUPAC Name ethyl 2-phenyl-1,3-thiazole-4-carboxylate

Synonym Ethyl 2-phenylthiazole-4-carboxylate

CAS Number 59937-01-8

Molecular Formula C₁₂H₁₁NO₂S

Molecular Weight 233.29 g/mol

Synthesis and Spectroscopic Data
The synthesis of ethyl 2-phenylthiazole-4-carboxylate and its derivatives is well-documented

in the scientific literature. A common synthetic route involves the Hantzsch thiazole synthesis,

where a thioamide reacts with an α-haloketone. In the case of the title compound,

benzothioamide is reacted with ethyl bromopyruvate.
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Table 1: Spectroscopic Data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate[1]

Technique Data

**IR (KBr, cm⁻¹) **
3061, 2980, 1737, 1633, 1513, 1461, 1290,

1210, 766, 689

¹H NMR (CDCl₃, 500 MHz)
δ/p.p.m.: 7.46–8.00 (m, 5H), 4.49 (q, J = 7.0 Hz,

2H), 1.44 (t, J = 7.0 Hz, 3H)

¹³C NMR (CDCl₃, 125 MHz)

δ/p.p.m.: 168.87, 160.27, 146.48, 131.77,

131.63, 129.24, 164.15 (q, ²JC—F = 36.5 Hz,

CF₃C–), 123.33 (q, ¹JC—F = 269.3 Hz, –CF₃),

62.41, 13.98

¹⁹F NMR (CDCl₃, 470 MHz, CFCl₃) δ/p.p.m.: -52.44 (s)

Experimental Protocols
Synthesis of 2-Phenylthiazole Derivatives
A general procedure for the synthesis of 2-phenylthiazole derivatives involves a Suzuki-

coupling reaction.[2]

Protocol:

Dissolve Ethyl 2-bromo-5-thiazole carboxylate (1.00 mmol), phenylboronic acid (1.50 mmol),

potassium carbonate (1.50 mmol), and tetrakis(triphenylphosphine)palladium (0.05 mmol) in

a 1,4-dioxane/water mixture.

Protect the reaction mixture under an argon atmosphere.

Reflux the mixture for 8 hours, monitoring the reaction progress using Thin Layer

Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Purify the product by column chromatography to obtain the desired 2-phenylthiazole

derivative.
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Biological Activity and Applications
Derivatives of ethyl 2-phenylthiazole-4-carboxylate have shown significant promise as

therapeutic agents, particularly in the fields of mycology and oncology.

Antifungal Activity
Several studies have highlighted the potential of 2-phenylthiazole derivatives as inhibitors of

lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in

fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion

leads to fungal cell death. This mechanism is the target of widely used azole antifungal drugs.

[4]

Table 2: In Vitro Antifungal Activity of a Lead 2-Phenylthiazole Compound (SZ-C14)[2]

Fungal Strain
Minimum Inhibitory Concentration (MIC) (μg

mL⁻¹)

C. albicans and other common pathogenic fungi 1–16

Anticancer Activity
Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their

cytotoxic effects against various human cancer cell lines.[5] The structure-activity relationship

(SAR) studies suggest that the nature and position of substituents on the phenyl ring play a

crucial role in their anticancer potency.

Protocol for Cytotoxicity Assay (MTT Assay):[5]

Seed human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of

8,000-10,000 viable cells per well.

Incubate the plates for 24 hours to allow for cell attachment.

Treat the cells with various concentrations of the synthesized 2-phenylthiazole derivatives

and incubate for another 24 hours.

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
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Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5

mg/mL) to each well and incubate for an additional 4 hours at 37°C.

Discard the medium and measure the absorbance to determine cell viability and calculate

the IC₅₀ values.

Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates a typical synthetic route for producing 2-phenylthiazole

derivatives, which can be further modified to generate a library of compounds for biological

screening.
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Caption: Synthetic workflow for 2-phenylthiazole derivatives.

Antifungal Mechanism of Action
The proposed mechanism of action for the antifungal activity of 2-phenylthiazole derivatives

involves the inhibition of the CYP51 enzyme, which disrupts the synthesis of ergosterol, a vital

component of the fungal cell membrane.
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Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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